molecular formula C17H26Cl2N2O3S B4309808 N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

Cat. No.: B4309808
M. Wt: 409.4 g/mol
InChI Key: CMEGSHYBGCJHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide is an organic compound with the molecular formula C17H26Cl2N2O2S. This compound is characterized by its complex structure, which includes two butyl groups, two chlorine atoms, and a dimethylsulfamoyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines.

    Acylation: The amines are acylated to form the benzamide structure.

    Sulfonylation: The benzamide is then sulfonylated with dimethylsulfamoyl chloride to introduce the dimethylsulfamoyl group.

    Alkylation: Finally, the compound is alkylated with butyl groups to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl or amide groups.

    Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell division.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibutyl-2,4-dichloro-5-(dimethylamino)sulfonylbenzamide
  • N-butyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

Uniqueness

N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26Cl2N2O3S/c1-5-7-9-21(10-8-6-2)17(22)13-11-16(15(19)12-14(13)18)25(23,24)20(3)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEGSHYBGCJHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Reactant of Route 2
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Reactant of Route 3
Reactant of Route 3
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Reactant of Route 4
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Reactant of Route 5
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Reactant of Route 6
Reactant of Route 6
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.